Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20372221
InChI: InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-10-8-13-5-6-16-11(10)7-9/h3-4,7,13H,2,5-6,8H2,1H3
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate

CAS No.:

Cat. No.: VC20372221

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate -

Specification

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate
Standard InChI InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-10-8-13-5-6-16-11(10)7-9/h3-4,7,13H,2,5-6,8H2,1H3
Standard InChI Key KENIONQDHWCOCP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(CNCCO2)C=C1

Introduction

Chemical Identity and Structural Features

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate (molecular formula: C12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}, molecular weight: 221.25 g/mol) belongs to the benzoxazepine family, which combines a seven-membered azepine ring fused to a benzene ring with an oxygen atom at the 1-position. The ethyl ester at the 8-position introduces steric and electronic effects that influence its reactivity and solubility (Table 1).

Table 1: Key Molecular Properties

PropertyValue
IUPAC Nameethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate
Canonical SMILESCCOC(=O)C1=CC2=C(CNCCO2)C=C1
InChI KeyKENIONQDHWCOCP-UHFFFAOYSA-N
PubChem CID131543301

The compound’s tetrahydro configuration reduces ring strain compared to fully unsaturated analogs, potentially enhancing stability. X-ray crystallography of similar benzoxazepines reveals chair-like conformations in the azepine ring, which may influence binding interactions in biological systems.

Synthesis and Physicochemical Properties

Synthetic Routes

  • Formation of the Oxazepine Core: Reacting o-aminophenol derivatives with carbonyl compounds (e.g., ethyl glyoxylate) under acidic conditions to form the seven-membered ring.

  • Esterification: Introducing the ethyl ester group via nucleophilic acyl substitution or alcoholysis of a carboxylic acid precursor.

Purification likely involves chromatography or recrystallization, given the compound’s moderate polarity. Industrial-scale production is unverified, as the compound is listed as discontinued by some suppliers.

Physicochemical Characteristics

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the ester group, with limited water solubility (logP1.8\log P \approx 1.8).

  • Stability: Susceptible to hydrolysis under strong acidic or basic conditions, cleaving the ester to yield the carboxylic acid derivative.

Table 2: Spectral Data (Predicted)

TechniqueKey Signals
1H NMR^1\text{H NMR}δ 1.3 (t, 3H, CH₂CH₃), 4.3 (q, 2H, OCH₂), 6.8–7.4 (m, 3H, aromatic)
13C NMR^{13}\text{C NMR}δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 168.2 (C=O)
IR1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester)

Challenges and Research Gaps

Discontinuation and Synthesis Hurdles

The compound’s discontinued status may stem from:

  • Complex Synthesis: Multi-step routes with low yields (30%\leq 30\%) for similar benzoxazepines.

  • Limited Demand: Niche research interest compared to more established drug scaffolds.

Pharmacological Uncertainty

Without in vitro or in vivo data, its therapeutic potential remains speculative. Toxicity profiles, metabolic pathways, and target affinity are unknown.

Future Directions

  • Synthetic Optimization: Develop one-pot cyclization-esterification methods to improve efficiency.

  • Biological Screening: Prioritize assays against neurological targets (e.g., 5-HT receptors) based on structural analogs.

  • Prodrug Design: Explore hydrolysis kinetics and active metabolite identification.

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